2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Coupling Reactions: The benzodioxin and triazole intermediates are coupled using a thiol reagent to introduce the sulfanyl group.
Final Assembly: The naphthalene moiety is introduced through an acylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzodioxin ring, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying enzyme functions, particularly those involving sulfanyl or triazole groups.
Medicine
Medicinally, the compound has potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit antibacterial, antifungal, or anticancer properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their function. The benzodioxin and naphthalene moieties may interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin ring and exhibit similar chemical reactivity.
Triazole-containing compounds: Compounds with triazole rings are known for their biological activity and are used in various medicinal applications.
Naphthalene derivatives: Naphthalene-based compounds are widely used in organic synthesis and materials science.
Uniqueness
The uniqueness of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide lies in its combination of these three distinct moieties, which confer a wide range of chemical and biological properties. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H20N4O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C23H20N4O3S/c1-27-22(17-7-9-19-20(13-17)30-11-10-29-19)25-26-23(27)31-14-21(28)24-18-8-6-15-4-2-3-5-16(15)12-18/h2-9,12-13H,10-11,14H2,1H3,(H,24,28) |
InChI Key |
RFWZZOVRMPEYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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